1-methyl-3-trichloroacetylindole
Description
1-Methyl-3-trichloroacetylindole is a substituted indole derivative characterized by a methyl group at the 1-position and a trichloroacetyl moiety at the 3-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The trichloroacetyl group (CCl₃CO-) is a strong electron-withdrawing group, which enhances electrophilic substitution reactivity at the indole’s 2- or 5-positions, as seen in related indole derivatives .
Properties
CAS No. |
151621-88-4 |
|---|---|
Molecular Formula |
C11H8Cl3NO |
Molecular Weight |
277 |
Synonyms |
1-methyl-3-trichloroacetylindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-3-trichloroacetylindole with structurally or functionally related indole derivatives, based on synthesis methods, spectral data, and reactivity:
*Note: Predicted values based on trichloroacetyl analogs in and .
Key Comparative Insights:
Electronic Effects :
- The trichloroacetyl group in 1-methyl-3-trichloroacetylindole is more electron-withdrawing than acetyl or ester groups (e.g., in ethyl 1-acetyl-indole-3-carboxylate), making it more reactive toward nucleophilic or electrophilic attacks. This is critical in catalysis-driven reactions, such as iodine-mediated substitutions (yields up to 98% under optimized conditions).
- In contrast, methyl indole-3-acetate (a plant hormone analog) has an electron-donating ester group, favoring hydrogen bonding and biological activity.
Synthetic Flexibility :
- Trichloroacetimidates (e.g., allyl-2,2,2-trichloroacetimidate) are key reagents for introducing trichloroacetyl groups to indoles via alkylation, as demonstrated in . This method contrasts with the acylation or esterification routes used for carboxylate derivatives.
The trichloroacetyl group’s lipophilicity may enhance membrane permeability, a trait exploitable in drug design.
Spectral Distinctions :
- The 13C-NMR signal for C-3 in 1-methyl-3-trichloroacetylindole is expected near 170–175 ppm (C=O), distinct from the ~161 ppm for ethyl 3-carboxylate derivatives. The trichloromethyl group’s carbons resonate at ~95–100 ppm, as seen in trichloroacetimidate precursors.
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